molecular formula C30H27N3O5S B2738085 3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 450371-95-6

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2738085
CAS No.: 450371-95-6
M. Wt: 541.62
InChI Key: RKVWSDCBSAQAGO-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H27N3O5S and its molecular weight is 541.62. The purity is usually 95%.
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Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4SC_{21}H_{22}N_{2}O_{4}S, with a molar mass of approximately 394.48 g/mol. The structural complexity includes multiple functional groups such as a furan ring, dimethoxyphenyl moiety, and a thioether linkage, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₉N₂O₄S
Molar Mass394.48 g/mol
Density1.243 g/cm³
Boiling Point567.1 °C (predicted)
pKa0.92 (predicted)

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The compound under review has shown promising results in inhibiting cell proliferation and inducing cell cycle arrest.

  • Mechanism of Action :
    • The compound appears to activate intrinsic and extrinsic apoptotic pathways through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
    • It may also inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA, leading to reduced tumor growth and metastasis .
  • Case Studies :
    • In vitro studies have demonstrated that this compound significantly reduces the viability of MCF-7 breast cancer cells with an IC50 value of approximately 2.96 µM .
    • Another study indicated that treatment with the compound resulted in G2/M phase arrest in cancer cells, suggesting its role in disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of PI3K Pathway : Similar compounds have been shown to selectively inhibit class I phosphoinositide 3-kinases (PI3K), which are critical in inflammatory responses . This suggests that the compound may exert anti-inflammatory effects through similar mechanisms.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • ADMET Properties : Preliminary studies suggest favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for compounds within this class . Further studies are needed to confirm these properties specifically for the compound .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O5S/c1-19-6-8-20(9-7-19)18-39-30-32-25-15-21(28(34)31-17-23-5-4-14-38-23)10-12-24(25)29(35)33(30)22-11-13-26(36-2)27(16-22)37-3/h4-16H,17-18H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVWSDCBSAQAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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